



Cyanine5.5 Amine in Neuroscience Research: Application Notes and Protocols

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Compound of Interest		
Compound Name:	Cyanine5.5 amine	
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This document provides detailed application notes and protocols for the use of Cyanine5.5 (Cy5.5) amine in neuroscience research. Cy5.5 amine is a near-infrared (NIR) fluorescent dye with properties that make it highly suitable for in vivo imaging and targeted applications within the central nervous system. Its fluorescence emission in the NIR window (approximately 670-710 nm) allows for deep tissue penetration with reduced autofluorescence and light scattering, leading to an improved signal-to-noise ratio for imaging within the brain and spinal cord.[1][2] The primary amine group on the Cy5.5 molecule enables its conjugation to a variety of biomolecules, facilitating its use in diverse neuroscience applications.[3][4][5]

Key Applications in Neuroscience

Cyanine5.5 amine and its conjugates have emerged as valuable tools for:

- In Vivo Imaging and Neuronal Tracing: Visualizing neuronal pathways and assessing the distribution of molecules within the central nervous system.
- Targeted Drug and Gene Delivery: Delivering therapeutic agents or genetic material across the blood-brain barrier (BBB) to specific neural cell populations.
- Mitochondrial Imaging: Investigating the dynamics and function of mitochondria within neurons, which is crucial for studying neurodegenerative diseases.



Quantitative Data Summary

The following table summarizes key quantitative parameters of **Cyanine5.5 amine** and its derivatives relevant to neuroscience research.

Parameter	Value	Application Context	Source
Excitation Maximum (λex)	~673-684 nm	General Fluorophore Property	
Emission Maximum (λem)	~707-710 nm	General Fluorophore Property	
Molar Extinction Coefficient	~198,000 - 209,000 M ⁻¹ cm ⁻¹	General Fluorophore Property	
Fluorescence Quantum Yield	~0.2	General Fluorophore Property	-
In Vivo Imaging Depth	Several millimeters	Deep Tissue Imaging in Rodent Brain	-
Signal-to-Noise Ratio (SNR)	High in NIR-I Window	In Vivo Imaging	-
Blood-Brain Barrier (BBB) Permeability	Low (unmodified); High (with specific modifications, e.g., PEGylation)	Targeted Delivery	_

Experimental Protocols

Protocol 1: Anterograde and Retrograde Neuronal Tracing

This protocol describes a general method for neuronal tracing using Cy5.5 amine conjugated to a carrier molecule (e.g., dextran). The direction of tracing (anterograde or retrograde) depends on the molecular weight of the dextran conjugate.



Materials:

- Cyanine5.5 amine-dextran conjugate (e.g., 10,000 MW for anterograde, 3,000 MW for retrograde)
- Stereotaxic apparatus
- · Microsyringe or micropipette
- Anesthetic (e.g., isoflurane)
- Surgical tools
- Perfusion solutions (saline, 4% paraformaldehyde in PBS)
- Vibratome or cryostat
- Fluorescence microscope

Procedure:

- Animal Preparation: Anesthetize the animal and mount it in a stereotaxic frame. Shave and clean the surgical area.
- Tracer Injection:
 - Create a small craniotomy over the target brain region.
 - Load the Cy5.5 amine-dextran conjugate solution (typically 5-10% in sterile saline or PBS)
 into a microsyringe or glass micropipette.
 - Slowly inject a small volume (e.g., 50-200 nL) of the tracer into the target nucleus.
 - Leave the needle in place for 5-10 minutes to prevent backflow.
 - Slowly retract the needle and suture the incision.
- Survival Period: Allow for tracer transport, typically 7-21 days, depending on the pathway length.





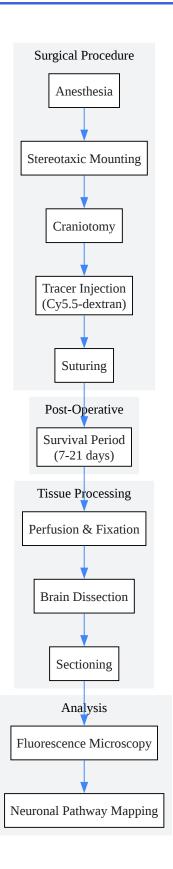


Tissue Processing:

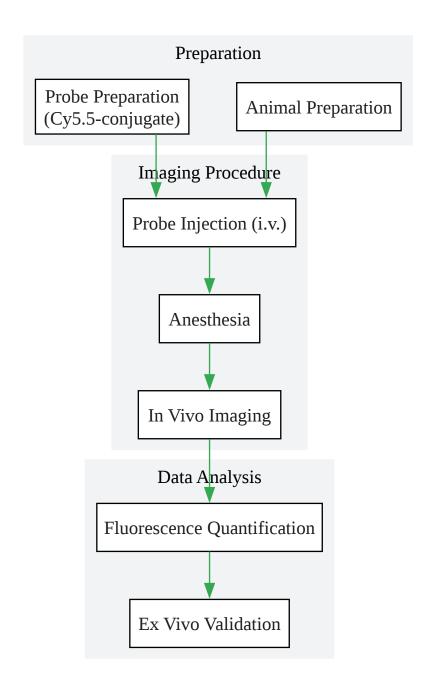
- Deeply anesthetize the animal and perform transcardial perfusion with saline followed by 4% paraformaldehyde.
- Dissect the brain and post-fix overnight in 4% paraformaldehyde at 4°C.
- Cryoprotect the brain in a sucrose solution (e.g., 30% in PBS).
- Section the brain using a vibratome or cryostat (40-50 μm sections).
- Imaging:
 - Mount the sections on glass slides.
 - Image the sections using a fluorescence microscope with appropriate filter sets for Cy5.5 (Excitation: ~675 nm, Emission: ~700 nm long-pass).

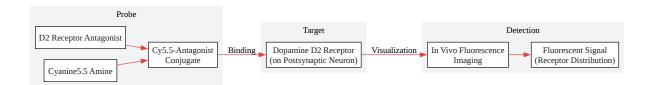
Experimental Workflow for Neuronal Tracing













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